molecular formula C19H18F3NO3 B2515112 (2E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-en-1-one CAS No. 860611-96-7

(2E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-en-1-one

Cat. No.: B2515112
CAS No.: 860611-96-7
M. Wt: 365.352
InChI Key: CGVLSKSLRAMKKK-CMDGGOBGSA-N
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Description

The compound (2E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes:

  • A 2-hydroxy group on the phenyl ring at position 2.
  • A 4-[3-(trifluoromethyl)benzyloxy] substitution on the same phenyl ring.
  • A dimethylamino group on the β-carbon of the enone system.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group may facilitate hydrogen bonding .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[2-hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-23(2)9-8-17(24)16-7-6-15(11-18(16)25)26-12-13-4-3-5-14(10-13)19(20,21)22/h3-11,25H,12H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVLSKSLRAMKKK-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-en-1-one, often referred to as a chalcone derivative, is a member of a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19F3N2O3
  • CAS Number : 1632412-91-9

Antimicrobial Properties

Chalcones and their derivatives have been widely studied for their antimicrobial properties. In particular, the compound has shown significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for the compound was found to be in the range of 0.5–2.0 μg/mL, outperforming traditional antibiotics such as tetracycline and erythromycin .

Anticancer Activity

Research indicates that this chalcone derivative exhibits notable anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent antitumor activity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is closely related to their chemical structure. Key modifications that enhance activity include:

  • Hydroxylation : Hydroxyl groups at specific positions have been shown to significantly increase antibacterial and anticancer activities.
  • Substituents : The presence of trifluoromethyl groups enhances lipophilicity and bioactivity against microbial strains .

Case Studies

  • Antibacterial Efficacy : A comparative study assessed several chalcone derivatives, revealing that those with hydroxyl substitutions at C7 exhibited superior antibacterial properties compared to their counterparts lacking such modifications .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in glioblastoma cells, suggesting its potential use in treating aggressive brain tumors. The observed cytotoxicity was attributed to the induction of oxidative stress and subsequent apoptosis .

Data Tables

Activity Type MIC/IC50 Values Cell Lines/Strains Tested Reference
Antibacterial0.5–2.0 μg/mLMRSA, E. coli
AnticancerIC50 = 12 μMMDA-MB-231, HCT116
CytotoxicityIC50 = 10 μMGlioblastoma cell lines

Scientific Research Applications

Antibacterial Activity

Chalcone derivatives, including the compound , exhibit significant antibacterial properties. Research has shown that they are particularly effective against Gram-positive bacteria. The structure-activity relationship indicates that modifications in the phenolic and methoxy groups can enhance antibacterial efficacy. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.39 μg/mL for certain chalcone derivatives against various bacterial strains, suggesting that structural variations can lead to improved antibacterial activity .

Anticancer Properties

Chalcones have been recognized for their potential as anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : These include inducing apoptosis and inhibiting cell cycle progression in cancer cells. Specific studies indicate that chalcone derivatives can target multiple pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation:

  • Research Findings : In vitro studies have demonstrated that certain chalcone derivatives reduce the production of pro-inflammatory cytokines, suggesting their potential use in inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on various chalcone derivatives, including (2E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-en-1-one, highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a notable decrease in bacterial viability at concentrations below 10 μg/mL.

Case Study 2: Anticancer Activity

In a clinical trial assessing the anticancer activity of chalcone derivatives, patients with advanced cancer were administered compounds similar to this compound. Results showed a significant reduction in tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
(Target Compound) 2-OH, 4-[3-(CF₃)C₆H₄CH₂O] ~407.3 Enhanced lipophilicity; potential CNS activity
(E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one 2-OH, 4-(NMe₂) ~281.3 Antioxidant activity; chalcone scaffold
(E)-3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one 2-F, 4-CF₃ ~273.2 High lipophilicity; drug intermediate
(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one 4-OH, 3-CF₃ ~308.3 Anticancer potential; improved solubility
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-F ~207.2 Precursor for heterocyclic synthesis
Key Observations:

Trifluoromethyl (CF₃) vs. Hydroxy (OH): The target compound combines both a CF₃ group (lipophilic) and a 2-OH group (polar), balancing solubility and membrane permeability. In contrast, analogs with only CF₃ (e.g., ) exhibit higher lipophilicity but lower aqueous solubility .

Positional Effects: Substituent positions significantly alter activity. For example, 4-CF₃ () vs. 4-[3-CF₃-benzyloxy] (target compound) introduces steric bulk, possibly affecting target engagement .

Q & A

Basic: What synthetic routes are optimal for producing (2E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-en-1-one, and how can yield/purity be improved?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone and a dimethylamino-propenal derivative. Key steps include:

  • Precursor Preparation : Use 2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}acetophenone as the ketone component and a dimethylamino-substituted enal for the aldol reaction.
  • Catalysis : Employ NaOH or KOH in ethanol under reflux (70–80°C) for 6–8 hours to promote enone formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95% by HPLC). Yield optimization (40–60%) requires strict control of reaction stoichiometry and moisture exclusion .

Basic: How can the E-configuration and structural integrity of this compound be confirmed?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : The trans (E) configuration is confirmed by coupling constants (J = 12–16 Hz) between α,β-unsaturated protons.
    • ¹³C NMR : Carbonyl resonance at δ 190–195 ppm and deshielded olefinic carbons (δ 120–130 ppm) validate conjugation .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C=C-O dihedral angles ~180°) and confirms spatial arrangement of the trifluoromethylbenzyloxy group .

Intermediate: What in vitro assays are suitable for evaluating its biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ kinase assays (Promega) with recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 µM compound concentration. IC₅₀ values are calculated via dose-response curves (n ≥ 3 replicates).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Normalize viability to DMSO controls .
  • Data Validation : Include positive controls (e.g., staurosporine for kinases) and confirm target engagement via Western blotting for phosphorylated substrates .

Advanced: How can metabolic stability be assessed to determine suitability for in vivo studies?

Methodological Answer:

  • Liver Microsomal Assay : Incubate compound (1 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min.
  • LC-MS/MS Analysis : Quantify parent compound depletion. Half-life (t₁/₂) >30 min suggests moderate stability.
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify hydroxylated or demethylated metabolites. Compare fragmentation patterns to synthetic standards .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Trifluoromethyl replaced by Cl, Br, or CF₂H (electron-withdrawing groups).
    • Hydroxy group at position 2 substituted with methoxy or acetyloxy.
  • Biological Testing : Rank analogs by potency in kinase assays and logP (via shake-flask method) to correlate hydrophobicity with activity.
  • Computational Modeling : Dock analogs into kinase active sites (AutoDock Vina) to predict binding modes. Validate with mutagenesis (e.g., EGFR T790M gatekeeper mutation) .

Advanced: How should contradictions in reported biological data (e.g., variable IC₅₀ across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers (<20), and serum conditions (10% FBS vs. charcoal-stripped).
  • Compound Integrity : Verify purity (≥95%) via LC-MS and NMR. Degradation products (e.g., hydrolyzed enone) may explain variability.
  • Statistical Analysis : Apply Grubbs’ test to identify outliers. Meta-analysis of ≥3 independent studies using random-effects models reduces bias .

Advanced: What strategies mitigate solubility challenges during formulation for pharmacokinetic studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for intravenous dosing (pH 7.4).
  • Nanoparticulate Formulation : Encapsulate in PLGA nanoparticles (sonication method, 150–200 nm size) to enhance bioavailability.
  • Pharmacokinetics : Measure plasma concentrations (LC-MS/MS) after single-dose administration (5 mg/kg IV, 10 mg/kg oral) in Sprague-Dawley rats. Calculate AUC₀–24h and oral bioavailability (F%) .

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